molecular formula C11H7ClO2S B14130670 3-(2-Chlorophenyl)-2-thiophenecarboxylic acid CAS No. 1094393-18-6

3-(2-Chlorophenyl)-2-thiophenecarboxylic acid

Katalognummer: B14130670
CAS-Nummer: 1094393-18-6
Molekulargewicht: 238.69 g/mol
InChI-Schlüssel: QLKJZLIDYYTGCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chlorophenyl)-2-thiophenecarboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a thiophene ring substituted with a carboxylic acid group and a chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-thiophenecarboxylic acid typically involves the reaction of 2-chlorobenzoyl chloride with thiophene-2-carboxylic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with the thiophene ring to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chlorophenyl)-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Chlorophenyl)-2-thiophenecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound in drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as anti-inflammatory or antimicrobial activity.

    Industry: It can be used in the production of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(2-Chlorophenyl)-2-thiophenecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Chlorophenyl)thiophene-3-carboxylic acid
  • 3-(4-Chlorophenyl)-2-thiophenecarboxylic acid
  • 3-(2-Bromophenyl)-2-thiophenecarboxylic acid

Uniqueness

3-(2-Chlorophenyl)-2-thiophenecarboxylic acid is unique due to the specific positioning of the chlorophenyl group and the carboxylic acid on the thiophene ring. This unique structure can influence its reactivity and interactions, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

1094393-18-6

Molekularformel

C11H7ClO2S

Molekulargewicht

238.69 g/mol

IUPAC-Name

3-(2-chlorophenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H7ClO2S/c12-9-4-2-1-3-7(9)8-5-6-15-10(8)11(13)14/h1-6H,(H,13,14)

InChI-Schlüssel

QLKJZLIDYYTGCM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=C(SC=C2)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.